Butyl (3-aminopropyl)carbamate Butyl (3-aminopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20378785
InChI: InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

Butyl (3-aminopropyl)carbamate

CAS No.:

Cat. No.: VC20378785

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl (3-aminopropyl)carbamate -

Specification

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name butyl N-(3-aminopropyl)carbamate
Standard InChI InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11)
Standard InChI Key AQJLIWCXXYZELT-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)NCCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Butyl (3-aminopropyl)carbamate (CAS: 75178-96-0) has the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. Its structure comprises a tert-butyl group linked to a carbamate functional group, which is further connected to a 3-aminopropyl moiety .

Physical Characteristics

PropertyValue
Melting Point22 °C (lit.)
Boiling Point271.7 ± 23.0 °C at 760 mmHg
Density1.0 ± 0.1 g/cm³
Flash Point118.1 ± 22.6 °C
SolubilitySoluble in polar aprotic solvents (e.g., THF, DCM)

The compound typically exists as a colorless oil, though its hydrochloride salt (CAS: 127346-48-9) forms a white to light-yellow crystalline solid .

Spectroscopic Data

  • IR: Strong absorption bands at 1680–1750 cm⁻¹ (carbamate C=O) and 3300–3500 cm⁻¹ (N-H stretching) .

  • NMR:

    • ¹H NMR: δ 1.4 ppm (tert-butyl singlet), δ 3.2 ppm (methylene protons adjacent to amine), δ 5.1 ppm (carbamate NH) .

    • ¹³C NMR: δ 155 ppm (carbamate carbonyl), δ 80 ppm (tert-butyl quaternary carbon) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves Boc protection of 1,3-propanediamine:

  • Reaction: 1,3-Propanediamine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in THF or dichloromethane .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield and minimize impurities. Key parameters include:

  • Temperature: 60–80°C

  • Pressure: 3–5 bar

  • Automated control of reactant concentrations .

Applications in Research and Industry

Organic Synthesis

  • Amine Protection: The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling selective functionalization .

  • Peptide Mimetics: Used in solid-phase peptide synthesis (SPPS) to create analogs with modified backbones .

Pharmaceutical Intermediates

  • Anticancer Agents: Derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 3–10 µM in breast and lung cancer models) .

  • Neuroprotective Compounds: Reduces TNF-α levels in amyloid-beta-treated astrocytes, suggesting potential in Alzheimer’s disease research.

Biochemical Studies

  • Enzyme Inhibition: Forms covalent bonds with active sites of serine proteases, altering enzymatic activity .

  • Protein Modification: Utilized to introduce stable urea linkages in protein engineering .

Biological Activity and Mechanisms

Cytotoxicity and Anticancer Effects

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)5.2Apoptosis via caspase-3 activation
A549 (Lung)7.8ROS generation and mitochondrial dysfunction

The 3-aminopropyl moiety enhances cell membrane penetration, while the carbamate group stabilizes the compound in physiological conditions .

Antibiotic Potentiation

In combination studies with doxycycline, butyl (3-aminopropyl)carbamate showed limited enhancement (MIC reduction <2-fold) against Pseudomonas aeruginosa, suggesting structural modifications are needed for synergistic effects .

HazardGHS CodePrecautionary Measures
CorrosiveGHS05Use nitrile gloves and face shield
Acute ToxicityGHS07Work in a fume hood

Structural Analogs and Comparative Analysis

Compound NameKey DifferencesBiological Activity
tert-Butyl N-(3-hydroxypropyl)carbamateHydroxyl group improves solubilityEnhanced enzyme inhibition
tert-Butyl N,N-bis(3-aminopropyl)carbamateDual amine groups increase reactivityHigher cytotoxicity (IC₅₀ = 2.5 µM)

Analog studies reveal that chain length and substituent polarity critically influence bioactivity .

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